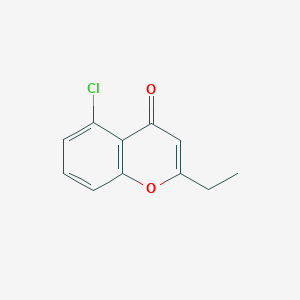

5-Chloro-2-ethyl-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-ethyl-4H-chromen-4-one is a chemical compound with the molecular formula C11H9ClO2 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

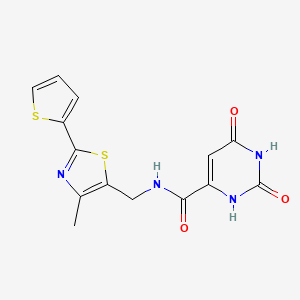

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-ethyl-4H-chromen-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis

5-Chloro-2-ethyl-4H-chromen-4-one has a molecular weight of 208.64 . Further physical and chemical properties are not specified in the retrieved papers.科学的研究の応用

Synthesis and Derivative Formation

5-Chloro-2-ethyl-4H-chromen-4-one serves as a key precursor in the synthesis of various chromene derivatives through efficient synthetic routes. For instance, it has been used in the regioselective synthesis of electron-deficient chromanes, highlighting its utility in accessing functionalized electron-deficient chromanes and chromenes. This process is fundamental for creating biologically active molecules and compounds with photochemical properties (Tanaka et al., 2019).

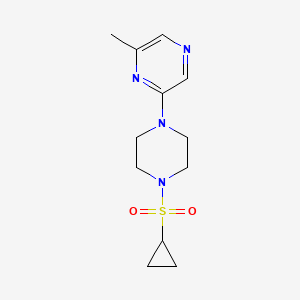

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, 5-Chloro-2-ethyl-4H-chromen-4-one is involved in catalytic processes to synthesize chromene derivatives. A noteworthy example is its role in the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives in water, utilizing novel organocatalysts. This method emphasizes an environmentally friendly approach, offering advantages such as high yields, short reaction times, and the absence of toxic by-products, which aligns with the principles of green chemistry (Dekamin et al., 2013).

Novel Material Synthesis

The compound also finds application in the synthesis of novel materials. Research into luminescent N,O-chelated chroman-BF2 complexes, structural variants of BODIPY, involves derivatives of 5-Chloro-2-ethyl-4H-chromen-4-one. These studies aim to produce highly stable, fluorescent materials for potential use in optical and electronic devices, demonstrating the compound's significance in material science (Singh et al., 2013).

Biological Activity Assessment

Furthermore, derivatives of 5-Chloro-2-ethyl-4H-chromen-4-one have been evaluated for their biological activities. The synthesis of novel thiazole derivatives bearing a coumarin nucleus, facilitated by the compound, has led to the discovery of molecules with potent cytotoxic activities. Such research underscores the importance of 5-Chloro-2-ethyl-4H-chromen-4-one in the development of new therapeutic agents (Gomha & Khalil, 2012).

将来の方向性

特性

IUPAC Name |

5-chloro-2-ethylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c1-2-7-6-9(13)11-8(12)4-3-5-10(11)14-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXSERPVHANSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(O1)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethyl-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate](/img/structure/B2717927.png)

![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)

![1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)

![Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate](/img/structure/B2717935.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2717937.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid](/img/structure/B2717940.png)

![1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B2717941.png)

![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)

![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)